molecular formula C13H18O3 B1163490 Dehydrovomifoliol CAS No. 39763-33-2

Dehydrovomifoliol

Cat. No.: B1163490
CAS No.: 39763-33-2
InChI Key:
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Description

Dehydrovomifoliol is a naturally occurring compound belonging to the class of terpenoids. It is typically found in certain plants, such as those in the Polygonaceae family and Artemisia species. This compound is known for its crystalline form, ranging from pale yellow to colorless. This compound has garnered attention due to its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through bioassay-guided isolation from plants like Artemisia frigida. The process involves several steps:

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dehydrovomifoliol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Dehydrovomifoliol exerts its effects primarily through the activation of the PPARα–FGF21 pathway. This pathway plays a crucial role in lipid metabolism. This compound decreases the expression of genes related to lipogenesis (SREBP1, ACC, and FASN) and increases the expression of genes involved in fatty acid oxidation (PPARα, ACOX1, and FGF21). This modulation helps in reducing lipid accumulation in liver cells .

Comparison with Similar Compounds

Properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRYPZMXNLLZFH-URWSZGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15764-81-5, 39763-33-2
Record name Dehydrovomifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrovomifoliol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROVOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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